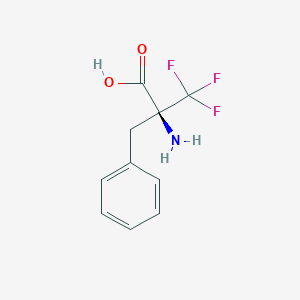
alpha-(Trifluoromethyl)phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(Trifluoromethyl)phenylalanine is a fluorinated amino acid derivative that has garnered significant interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the direct trifluoromethylation of phenylalanine using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific reaction conditions . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of alpha-(Trifluoromethyl)phenylalanine often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
化学反応の分析
Types of Reactions
Alpha-(Trifluoromethyl)phenylalanine undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions include trifluoromethyl ketones, trifluoromethyl alcohols, and substituted phenylalanine derivatives .
科学的研究の応用
Alpha-(Trifluoromethyl)phenylalanine has a wide range of applications in scientific research:
作用機序
The mechanism of action of alpha-(Trifluoromethyl)phenylalanine involves its incorporation into biological molecules, where the trifluoromethyl group influences the molecule’s properties. The trifluoromethyl group can enhance the lipophilicity, metabolic stability, and binding affinity of the molecule, making it a valuable tool in drug design and development . The molecular targets and pathways involved include interactions with enzymes, receptors, and other biomolecules, leading to altered biological activity .
類似化合物との比較
Similar Compounds
- Alpha-(Fluoromethyl)phenylalanine
- Beta-(Trifluoromethyl)phenylalanine
- Alpha-(Difluoromethyl)phenylalanine
Uniqueness
Alpha-(Trifluoromethyl)phenylalanine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to other fluorinated phenylalanine derivatives. This uniqueness is reflected in its enhanced metabolic stability, lipophilicity, and bioavailability, making it a preferred choice in various applications .
生物活性
Alpha-(Trifluoromethyl)phenylalanine (TFMPA) is a phenylalanine derivative that possesses unique biological activities due to the presence of the trifluoromethyl group. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry and biocatalysis.
Synthesis of this compound
The synthesis of TFMPA typically involves the introduction of a trifluoromethyl group onto the phenylalanine structure. Various methods have been developed, including biocatalytic approaches using engineered enzymes. For instance, studies have shown that mutant variants of phenylalanine ammonia-lyase (PAL) can effectively convert substrates into high yields of TFMPA derivatives with significant enantiomeric excess .
Biological Activity
1. Enzyme Inhibition and Antibacterial Properties
TFMPA has been investigated for its potential as an antibacterial agent. Compounds derived from TFMPA have shown balanced dual inhibition of bacterial topoisomerases, which are critical for bacterial DNA replication. For example, one study reported that derivatives exhibited potent antibacterial activity against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 4 μg/mL .
2. Neuroprotective Effects
Research has indicated that derivatives like 4-Trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine acid (AE-18) demonstrate neuroprotective effects in models of ischemic stroke. AE-18 significantly reduced nerve damage and infarct volume in rat models when administered before or after ischemic events . This suggests that TFMPA derivatives may have therapeutic potential in treating neurological disorders.
3. Metabolic Pathways
TFMPA's metabolic pathways have also been a focus of research. Studies indicate that it undergoes specific metabolic transformations in microbial systems, leading to distinct metabolites that could be exploited for biotechnological applications . The substrate specificity observed in these transformations highlights the compound's potential utility in metabolic engineering.
Case Study 1: Biocatalytic Synthesis
In a study utilizing engineered E. coli, researchers successfully incorporated TFMPA into proteins, demonstrating its utility as a non-canonical amino acid (ncAA). The incorporation led to enhanced protein stability and functionality, showcasing how TFMPA can be used to modify protein properties for various applications in biotechnology .
Case Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of TFMPA derivatives against resistant bacterial strains. The study found that compounds with trifluoromethyl substitutions exhibited significant antibacterial activity, suggesting their potential as new therapeutic agents against resistant infections .
Research Findings Summary
特性
CAS番号 |
129939-31-7 |
|---|---|
分子式 |
C10H10F3NO2 |
分子量 |
233.19 g/mol |
IUPAC名 |
(2S)-2-amino-2-benzyl-3,3,3-trifluoropropanoic acid |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)9(14,8(15)16)6-7-4-2-1-3-5-7/h1-5H,6,14H2,(H,15,16)/t9-/m0/s1 |
InChIキー |
RDQOEQUFZYLLRT-VIFPVBQESA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@](C(=O)O)(C(F)(F)F)N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)O)(C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















